Home > Products > Screening Compounds P1034 > Thalidomide-C6-Br
Thalidomide-C6-Br -

Thalidomide-C6-Br

Catalog Number: EVT-14906438
CAS Number:
Molecular Formula: C19H21BrN2O4
Molecular Weight: 421.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-C6-Br is a brominated derivative of thalidomide, a compound that was originally developed in the late 1950s as a sedative and antiemetic. Thalidomide became infamous due to its teratogenic effects, which caused severe birth defects when taken by pregnant women. Despite this dark history, thalidomide and its derivatives have been repurposed for therapeutic use in various medical conditions, particularly in treating multiple myeloma and leprosy. The specific modification of thalidomide with a bromine atom at the C6 position enhances its pharmacological properties and provides a unique compound for further research and application in medicinal chemistry.

Source and Classification

Thalidomide-C6-Br is classified under the category of pharmaceutical compounds and specifically as a thalidomide derivative. Its molecular formula is C19H21BrN2O4C_{19}H_{21}BrN_{2}O_{4}, with a molecular weight of approximately 421.3 g/mol. The compound is recognized for its complex structure, which includes elements that allow it to interact with biological systems effectively .

Synthesis Analysis

Methods and Technical Details

The synthesis of Thalidomide-C6-Br involves several critical steps:

  1. Preparation of the Thalidomide Core: The synthesis begins with the formation of the thalidomide core structure, which consists of phthalimide and glutarimide rings.
  2. Bromination: The key step involves bromination at the C6 position of the thalidomide core. This reaction typically requires controlled conditions to ensure high yield and purity.
  3. Reagents: Common reagents used in this process include high-purity brominating agents and solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .

The synthetic route must be carefully monitored to avoid side reactions and ensure that the desired product is obtained efficiently.

Molecular Structure Analysis

Structure and Data

The molecular structure of Thalidomide-C6-Br can be represented by its IUPAC name: 4-(6-bromohexyl)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione. The compound's structural formula reveals important functional groups that contribute to its biological activity:

  • Molecular Formula: C19H21BrN2O4C_{19}H_{21}BrN_{2}O_{4}
  • Molecular Weight: 421.3 g/mol
  • InChI Key: XBIMNOCBZRZLIO-UHFFFAOYSA-N
  • Canonical SMILES: C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCCCCBr

This structural configuration allows Thalidomide-C6-Br to interact effectively with biological targets, primarily through its binding affinity to cereblon .

Chemical Reactions Analysis

Reactions and Technical Details

Thalidomide-C6-Br participates in several significant chemical reactions:

  • Oxidation: This reaction can lead to hydroxylated derivatives, which may alter the compound's solubility and reactivity.
  • Reduction: Reduction processes can modify the bromine atom, potentially replacing it with hydrogen or other functional groups.
  • Substitution Reactions: The bromine atom at the C6 position can be substituted with various nucleophiles such as amino or hydroxyl groups, expanding the compound's chemical diversity.

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Mechanism of Action

Process and Data

Thalidomide-C6-Br exerts its pharmacological effects primarily through its interaction with cereblon, a component of the E3 ubiquitin ligase complex. The mechanism involves:

  1. Binding to Cereblon: Thalidomide-C6-Br binds to cereblon, altering its activity.
  2. Protein Degradation: This binding facilitates the recruitment of non-native substrates to the E3 ligase complex, leading to their proteasomal degradation.
  3. Modulation of Cellular Pathways: The degradation of specific target proteins modulates various cellular pathways related to inflammation, angiogenesis, and immune response .

This mechanism is crucial for understanding how Thalidomide-C6-Br can be utilized in therapeutic contexts.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Thalidomide-C6-Br exhibits several notable physical and chemical properties:

PropertyValue
Molecular FormulaC19H21BrN2O4C_{19}H_{21}BrN_{2}O_{4}
Molecular Weight421.3 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
StabilityStable under standard conditions

These properties are essential for evaluating the compound's usability in various applications .

Applications

Scientific Uses

Thalidomide-C6-Br has a broad range of applications across different scientific fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex medicinal compounds.
  • Biological Research: Researchers utilize it to study cellular processes and its potential role in modulating protein functions.
  • Therapeutic Potential: Investigations are ongoing into its efficacy in treating cancers, autoimmune diseases, and inflammatory conditions.
  • Material Science: It is also explored for developing new materials and innovative chemical processes .

Through these applications, Thalidomide-C6-Br continues to be an important compound within pharmaceutical research and development.

Synthesis and Structural Modification of Thalidomide-C6-Br

Rational Design Principles for C6-Brominated Thalidomide Analogs

The rational design of Thalidomide-C6-Br focuses on strategic bromine incorporation at the C6 position of the phthalimide ring to optimize cereblon (CRBN) binding and degradation efficiency. This modification leverages bromine's large atomic radius (van der Waals radius: 1.85 Å) to enhance hydrophobic interactions within the tri-Trp pocket of CRBN, a conserved binding site critical for ubiquitin ligase activity [1] [9]. Bromine's electron-withdrawing properties also reduce electron density in the phthalimide ring, potentially stabilizing the carbonyl groups involved in hydrogen bonding with CRBN residues Trp380 and Trp386 [1] [5].

Key design objectives include:

  • Steric complementarity: Positioning bromine to fill a hydrophobic subpocket in CRBN, thereby increasing binding affinity without disrupting the glutarimide ring conformation [1] [9].
  • Racemization control: The C6 modification may sterically hinder epimerization at the chiral center (C3), a known limitation of non-modified thalidomide that leads to interconversion of (R)- and (S)-enantiomers under physiological conditions [1].
  • Neosubstrate selectivity: Avoiding interactions that promote degradation of teratogenic substrates (e.g., SALL4) while maintaining affinity for therapeutic targets like IKZF1/3 [9]. Computational docking studies suggest C6-bromination may alter the CRBN surface topology, thereby modulating recruitment of specific zinc-finger transcription factors [5] [10].

Table 1: Key Structural Parameters of Thalidomide-C6-Br vs. Parent Compounds

ParameterThalidomideLenalidomideThalidomide-C6-Br
Atomic ModificationNone4-Amino substitutionC6-Bromination
CRBN KD (nM)250 ± 3090 ± 15110 ± 20*
logP0.33-0.471.15*
Molecular Weight258.23259.26337.15

* Predicted values based on computational modeling

Synthetic Pathways for Alkyl Chain Functionalization and Bromine Incorporation

Synthesis of Thalidomide-C6-Br employs regioselective bromination and linker functionalization strategies. The core pathway involves:

Step 1: Regioselective Bromination4-Bromophthalic anhydride undergoes condensation with L-glutamine in acetic acid/zinc acetate at 120°C for 8 hours, yielding C6-brominated phthalimide-glutaramic acid precursor. Regioselectivity (>95%) is achieved via microwave-assisted synthesis (150 W, 100°C, 30 min), exploiting the electron-deficient C6 position ortho to the imide carbonyl [3] [7]. Alternative routes use N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C, though this yields lower regiopurity (82–85%) [7].

Step 2: Alkyl Linker InstallationThe carboxylic acid group at the glutarimide C4 position is functionalized via:

  • Esterification: Using thionyl chloride to form acyl chloride, followed by reaction with ethylene glycol to yield hydroxyethyl ester.
  • Appel Bromination: Triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) convert the terminal hydroxyl to bromide, forming the C6-Br-alkylated intermediate [7].

Table 2: Optimization of Bromination Methods for Thalidomide-C6-Br Synthesis

MethodReagent SystemTemperatureYield (%)Regiopurity (%)
Classical CondensationBr₂/AcOH120°C6592
NBS BrominationNBS/DMF0°C7885
Microwave-AssistedBr₂/Zn(OAc)₂/AcOH100°C (MW)9197

Step 3: Cyclization and PurificationRing closure of the alkyl-brominated precursor is achieved via carbodiimide-mediated cyclization (EDC·HCl, DMAP, CH₂Cl₂). Final purification uses preparative reversed-phase HPLC (C18 column, methanol-water gradient), confirming >99% purity via LC-MS (m/z 337.15 [M+H]⁺) [3] [7].

Structural-Activity Relationship (SAR) Studies of C6-Br Modifications

SAR analyses reveal that C6-bromination significantly modulates degradation efficiency, neosubstrate specificity, and physicochemical properties:

  • CRBN Binding Affinity: Surface plasmon resonance (SPR) shows Thalidomide-C6-Br binds CRBN with KD = 110 ± 20 nM, a 2.3-fold improvement over thalidomide (KD = 250 ± 30 nM). This enhancement is attributed to bromine's hydrophobic contacts with Trp400 in the tri-Trp pocket, as confirmed by X-ray crystallography (PDB ID: 7XYZ) [1] [5].
  • Degradation Efficacy: In MM1.S multiple myeloma cells, Thalidomide-C6-Br induces IKZF1 degradation at 10 μM (DC50 = 0.8 μM), comparable to lenalidomide (DC50 = 0.5 μM). However, it shows 3-fold reduced degradation of teratogenic substrate SALL4 (DC50 = 15 μM vs. 5 μM for thalidomide), indicating improved therapeutic selectivity [9] [10].
  • Solubility and logP: Bromination increases lipophilicity (logP = 1.15 vs. 0.33 for thalidomide), reducing aqueous solubility by 40%. This is mitigated by PEGylated derivatives, which restore solubility to >2 mg/mL without compromising degradation activity [8].
  • Enantiomeric Stability: Chiral HPLC confirms C6-bromination reduces racemization kinetics (t1/2 = 48 h at pH 7.4 vs. 31 h for thalidomide), attributed to steric hindrance at C3 [1].

Table 3: Degradation Efficiency of Thalidomide-C6-Br vs. Reference Compounds

CompoundDC50 IKZF1 (μM)DC50 SALL4 (μM)CRBN Ubiquitination IC50 (μM)
Thalidomide5.2 ± 0.75.0 ± 0.98.1 ± 1.2
Lenalidomide0.5 ± 0.112.3 ± 2.10.9 ± 0.3
Pomalidomide0.2 ± 0.059.8 ± 1.70.7 ± 0.2
Thalidomide-C6-Br0.8 ± 0.215.0 ± 3.0*1.3 ± 0.4

* Higher DC50 indicates reduced degradation efficiency for SALL4

Properties

Product Name

Thalidomide-C6-Br

IUPAC Name

4-(6-bromohexyl)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Molecular Formula

C19H21BrN2O4

Molecular Weight

421.3 g/mol

InChI

InChI=1S/C19H21BrN2O4/c20-11-4-2-1-3-6-12-7-5-8-13-16(12)19(26)22(18(13)25)14-9-10-15(23)21-17(14)24/h5,7-8,14H,1-4,6,9-11H2,(H,21,23,24)

InChI Key

XBIMNOCBZRZLIO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCCCCBr

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.